3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide
Description
This compound features a propanamide backbone substituted with a benzenesulfonyl group at the 3-position and a 1,3-thiazol-2-yl moiety at the N-position. The thiazole ring is further substituted with a 5-methoxy-1-benzofuran-2-yl group, distinguishing it from simpler analogs. The benzenesulfonyl group enhances electron-withdrawing properties, while the benzofuran moiety may influence π-π stacking interactions in biological systems .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-27-15-7-8-18-14(11-15)12-19(28-18)17-13-29-21(22-17)23-20(24)9-10-30(25,26)16-5-3-2-4-6-16/h2-8,11-13H,9-10H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJKCUPVCMFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonyl chloride, which can be synthesized by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The next step involves the formation of the benzofuran and thiazole rings, which can be achieved through cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran and thiazole rings can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. The thiazole moiety in this compound may contribute to its potential as an anticancer agent. Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties : Compounds containing benzofuran and thiazole structures have been reported to exhibit antimicrobial activities. The presence of the benzenesulfonyl group in this compound may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth.
Anti-inflammatory Effects : The incorporation of the benzofuran moiety is associated with anti-inflammatory properties. Research has demonstrated that compounds with similar structures can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Material Science Applications
Organic Photonic Materials : The unique electronic properties of benzofuran derivatives make them suitable for applications in organic electronics. This compound may be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to exhibit fluorescence and phosphorescence.
Sensor Development : The structural characteristics of this compound suggest potential applications in sensor technology. Its ability to interact with specific ions or molecules could lead to the development of sensors for environmental monitoring or biomedical applications.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. The results indicated that compounds similar to 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting a promising lead for further development .
Case Study 2: Antimicrobial Efficacy
Research conducted on benzofuran derivatives highlighted their antimicrobial properties against Gram-positive and Gram-negative bacteria. The study found that modifications to the benzofuran structure significantly enhanced antibacterial activity, indicating that This compound could be a valuable candidate for developing new antimicrobial agents .
Case Study 3: Organic Photonic Applications
In a recent investigation into organic photonic materials, compounds featuring similar structural motifs were synthesized and tested for their photophysical properties. The findings suggested that such compounds could serve as effective emissive layers in OLEDs, demonstrating high efficiency and stability .
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Core Structural Motifs
The target compound shares the N-(1,3-thiazol-2-yl)propanamide scaffold with multiple analogs. Key structural variations include:
Physical and Chemical Properties
Notes:
- The benzenesulfonyl group in the target compound increases hydrophobicity compared to benzylsulfonyl () but retains similar electronic effects to chlorophenylsulfonyl ().
Key Differentiators
Substituent Effects: The 5-methoxybenzofuran group in the target compound may improve metabolic stability compared to phenyl or pyridinyl substituents. Benzenesulfonyl vs.
Molecular Weight and Solubility :
- The target’s higher molecular weight (~425 g/mol) compared to compounds (372–407 g/mol) suggests reduced solubility, which could impact bioavailability.
Biological Activity
3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural components:
- Benzene sulfonyl group : A sulfonamide moiety that enhances solubility and bioactivity.
- Benzofuran ring : Known for its role in various pharmacological activities.
- Thiazole ring : Often associated with antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzofuran and thiazole rings can engage in interactions with enzymes and receptors, potentially leading to inhibition or activation of various biological pathways. The sulfonyl group may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound's activity.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that compounds containing benzofuran and thiazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against both gram-positive and gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also demonstrated antifungal properties against Candida albicans and Aspergillus niger, with notable inhibitory zones observed in agar diffusion assays .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research involving related thiazole derivatives has shown cytotoxic effects against various cancer cell lines, indicating that similar mechanisms may be applicable to this compound. For example, derivatives have demonstrated significant antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations .
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:
- Study on Antimycobacterial Activity :
- Cytotoxicity Assessment :
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are recommended for synthesizing 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Thiazole Core Formation : React 5-methoxy-1-benzofuran-2-carbaldehyde with thiourea in the presence of iodine to form the 2-aminothiazole intermediate .
Sulfonylation : Introduce the benzenesulfonyl group using benzenesulfonyl chloride in a base (e.g., triethylamine) under anhydrous conditions .
Amide Coupling : Use chloroacetyl chloride or similar coupling agents (e.g., HBTU/DMAP) to link the propanamide moiety to the thiazole nitrogen .
Key Considerations :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Monitor reaction progress using TLC or HPLC .
Basic: How is the compound’s purity and structural integrity characterized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., benzofuran methoxy group at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] for CHNOS: 494.0812) .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% formic acid) .
Advanced: How to design experiments to study its interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., cyclooxygenase-2) based on sulfonamide and benzofuran motifs .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (KD values) .
- Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence upon compound binding to assess conformational changes .
Advanced: What strategies resolve discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Standardized Assay Conditions : Control variables like pH (7.4 PBS), temperature (37°C), and solvent (DMSO ≤0.1%) to minimize variability .
- Orthogonal Validation : Confirm activity using both enzymatic (e.g., COX-2 inhibition) and cell-based assays (e.g., apoptosis via flow cytometry) .
- Meta-Analysis : Compare IC values from multiple studies, adjusting for differences in cell lines (e.g., HeLa vs. MCF-7) .
Advanced: How to optimize reaction conditions for higher yield?
Methodological Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield (>85%) .
- Catalyst Screening : Test bases (e.g., KCO vs. DBU) for sulfonylation efficiency .
Basic: What analytical techniques quantify the compound in complex matrices (e.g., biological fluids)?
Methodological Answer:
Advanced: How to predict structure-activity relationships (SAR) using computational models?
Methodological Answer:
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with bioactivity .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to identify critical binding residues .
- ADMET Prediction : Estimate pharmacokinetics (e.g., logP = 3.2) using SwissADME .
Basic: What are key considerations for stability studies under varying conditions?
Methodological Answer:
- Photostability : Expose to UV light (365 nm) for 48 hours; monitor degradation via HPLC .
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess decomposition products using HRMS .
- pH-Dependent Hydrolysis : Test in buffers (pH 1–9) to identify labile bonds (e.g., sulfonamide) .
Advanced: How to analyze metabolic pathways in vitro?
Methodological Answer:
- Liver Microsome Assays : Incubate with human CYP450 isoforms (e.g., CYP3A4) and identify metabolites via UPLC-QTOF .
- Reactive Metabolite Trapping : Use glutathione (GSH) to detect electrophilic intermediates .
Advanced: How to validate analytical methods for detecting degradation products?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
